2-(2,6-DichlorobenZyloxy)phenylmagnesium bromide
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Overview
Description
2-(2,6-dichlorobenzyloxy)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity towards various electrophiles, making it a valuable tool in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorobenzyloxy)phenylmagnesium bromide typically involves the reaction of 2-(2,6-dichlorobenzyloxy)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is typically stirred continuously to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichlorobenzyloxy)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Alkyl Halides: Methyl iodide, ethyl bromide.
Catalysts: Nickel or palladium catalysts for coupling reactions.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From nucleophilic substitution and coupling reactions.
Scientific Research Applications
2-(2,6-dichlorobenzyloxy)phenylmagnesium bromide is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorobenzyloxy)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to form new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity but lacks the 2,6-dichlorobenzyloxy substituent.
2-(2,6-Dichlorophenyl)magnesium Bromide: Similar structure but without the benzyloxy group.
2-(2,6-Dichlorobenzyloxy)phenylmagnesium Chloride: Similar structure but with a chloride instead of a bromide.
Uniqueness
2-(2,6-dichlorobenzyloxy)phenylmagnesium bromide is unique due to the presence of both the 2,6-dichlorobenzyloxy and phenyl groups, which can influence its reactivity and selectivity in synthetic applications. The combination of these functional groups allows for more diverse chemical transformations compared to simpler Grignard reagents.
Properties
Molecular Formula |
C13H9BrCl2MgO |
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Molecular Weight |
356.3 g/mol |
IUPAC Name |
magnesium;1,3-dichloro-2-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C13H9Cl2O.BrH.Mg/c14-12-7-4-8-13(15)11(12)9-16-10-5-2-1-3-6-10;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
FKQNRSMVLVFVNF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)OCC2=C(C=CC=C2Cl)Cl.[Mg+2].[Br-] |
Origin of Product |
United States |
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